1-(2-Naphthyl)cyclopropanecarboxylic acid
Overview
Description
1-(2-Naphthyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C14H12O2 It features a cyclopropane ring attached to a naphthyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of naphthalene derivatives using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Naphthyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Naphthyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain and the naphthyl group’s aromaticity contribute to the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
1-(2-Naphthyl)acetic acid: Similar structure but with an acetic acid group instead of a cyclopropane ring.
1-(2-Naphthyl)propanoic acid: Features a propanoic acid group instead of a cyclopropane ring.
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane rings but different substituents.
Uniqueness: 1-(2-Naphthyl)cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the naphthyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-naphthalen-2-ylcyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13(16)14(7-8-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNILIMKOCLKMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=CC=CC=C3C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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